![molecular formula C25H24N2O3 B2471699 N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034297-07-7](/img/structure/B2471699.png)
N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a fluorenyl group, an oxanyl group, and a pyridine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Fluorenyl Intermediate: Starting with fluorene, a series of reactions such as halogenation and subsequent substitution could introduce the desired functional groups.
Oxanyl Group Introduction: The oxanyl group can be introduced through etherification reactions involving oxan-4-ol and appropriate leaving groups.
Pyridine Carboxamide Formation: The final step could involve coupling the fluorenyl and oxanyl intermediates with a pyridine carboxylic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxanyl or pyridine moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development, particularly for its interactions with biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9H-fluoren-2-yl)-2-methoxypyridine-4-carboxamide
- N-(9H-fluoren-2-yl)-2-[(tetrahydrofuran-4-yl)methoxy]pyridine-4-carboxamide
Uniqueness
N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is unique due to the specific combination of its functional groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25(19-7-10-26-24(15-19)30-16-17-8-11-29-12-9-17)27-21-5-6-23-20(14-21)13-18-3-1-2-4-22(18)23/h1-7,10,14-15,17H,8-9,11-13,16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJMWOHAZSJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)
![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)
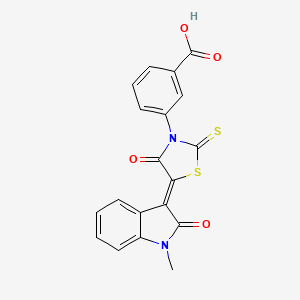
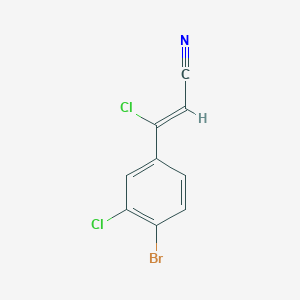
![6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2471625.png)
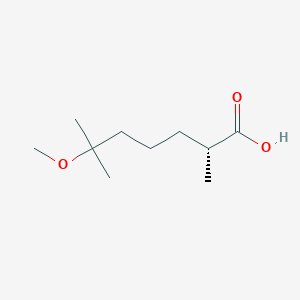
![N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2471627.png)
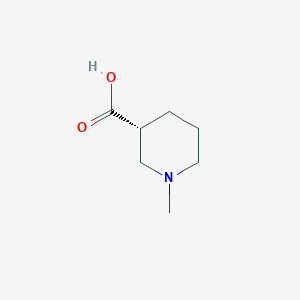
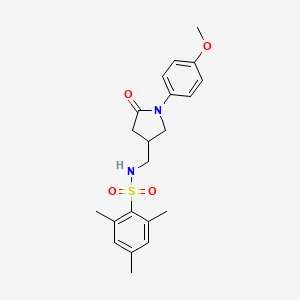
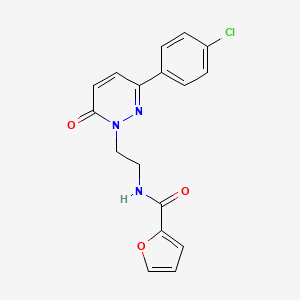

![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)
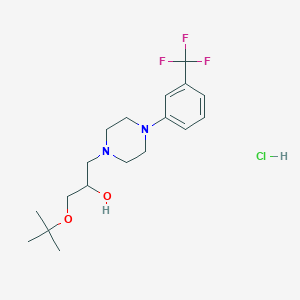
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2471639.png)
